![molecular formula C35H42N4O6 B10852450 N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)
N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-136621は、その独自の特性と潜在的な用途により、科学研究で大きな関心を集めている化学化合物です。これは、さまざまな化学反応における役割と、化学、生物学、医学など、さまざまな分野における有用性で知られています。
準備方法
合成経路と反応条件: PD-136621の合成には、通常、特定の試薬と触媒の使用を含む一連の化学反応が含まれます。一般的な方法の1つは、パラジウム触媒クロスカップリング反応の使用で、これは炭素-炭素結合を形成する効率で知られています。 反応条件には、通常、パラジウム触媒、塩基、および適切な溶媒を、制御された温度および圧力条件下で使用することが含まれます .
工業生産方法: 工業環境では、PD-136621の生産には、化合物の純度と収率を確保するために、大規模な化学反応器と高度な精製技術が含まれる場合があります。 プロセスには、化学還元、析出-沈殿、および含浸法などの手順が含まれており、目的の製品が得られます .
3. 化学反応解析
反応の種類: PD-136621は、次のものを含むさまざまな種類の化学反応を受けます。
酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。
還元: この反応は、化合物への水素の添加または酸素の除去を含みます。
置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群に置き換えることを含みます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまなハロゲン化物が含まれます。 反応条件には、通常、反応を促進するために、制御された温度、圧力、および特定の溶媒の使用が含まれます .
生成される主な製品: これらの反応から生成される主な製品は、反応の特定の種類と使用される試薬によって異なります。 たとえば、酸化反応では、PD-136621の酸化誘導体が生成され、還元反応では、化合物の還元形が生成される可能性があります .
4. 科学研究への応用
PD-136621は、次のような幅広い科学研究への応用があります。
化学: さまざまな化学反応の試薬として、および有機合成の触媒として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療効果と、医薬品開発におけるリード化合物として調査されています。
化学反応の分析
Types of Reactions: PD-136621 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of PD-136621, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
PD-136621 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
PD-136621の作用機序には、特定の分子標的および経路との相互作用が含まれます。化学反応において触媒として作用し、化学結合の形成または切断を促進する可能性があります。 生物学的システムでは、酵素または受容体と相互作用してその活性を調節し、特定の生物学的効果を生成する可能性があります .
6. 類似化合物の比較
PD-136621は、その化学構造と特性に基づいて、他の類似の化合物と比較することができます。類似の化合物には、次のものが含まれます。
パラジウム触媒化合物: これらの化合物は、同様の触媒特性を共有しており、同様の化学反応に使用されます。
有機金属化合物: これらの化合物は、金属-炭素結合を含んでおり、同様の反応性と用途を示します。
独自性: PD-136621は、その特定の化学構造と、それが受けることができる反応の範囲により、独特です。
類似化合物との比較
PD-136621 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Palladium-catalyzed compounds: These compounds share similar catalytic properties and are used in similar chemical reactions.
Organometallic compounds: These compounds contain metal-carbon bonds and exhibit similar reactivity and applications.
Uniqueness: PD-136621 is unique due to its specific chemical structure and the range of reactions it can undergo.
特性
分子式 |
C35H42N4O6 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
4-[[(1S)-2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35?/m1/s1 |
InChIキー |
FVQSSYMRZKLFDR-QTZXECCPSA-N |
異性体SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC[C@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
正規SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


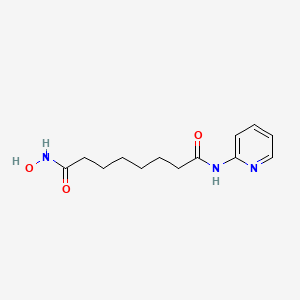
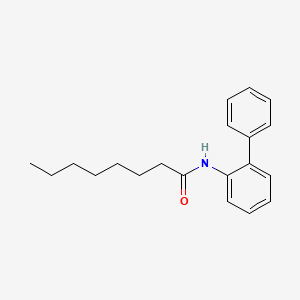
![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)
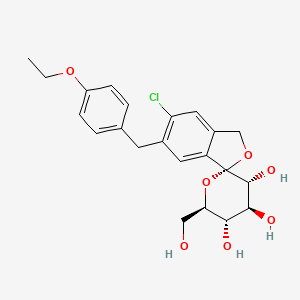
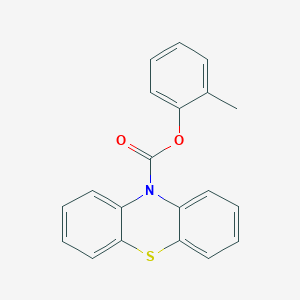
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
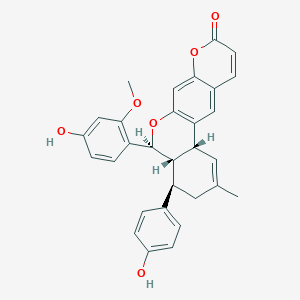
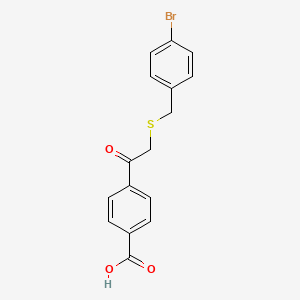
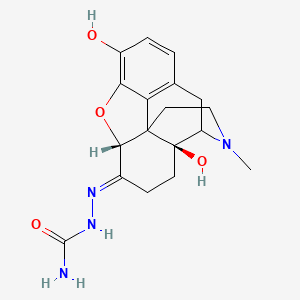
![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
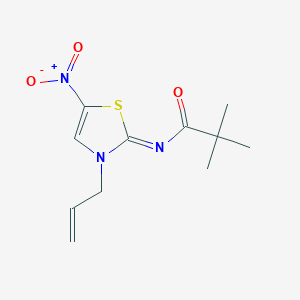
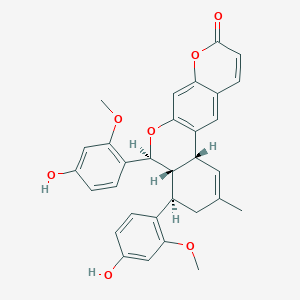
![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)
